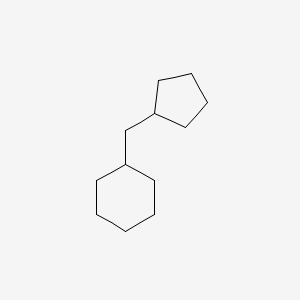
(Cyclopentylmethyl)cyclohexane
Overview
Description
(Cyclopentylmethyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₂. It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is known for its unique structural properties, which include a cyclohexane ring bonded to a cyclopentylmethyl group. The compound is also referred to as cyclohexylcyclopentylmethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylmethyl)cyclohexane can be achieved through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopentylmethyl chloride under anhydrous conditions. This reaction typically requires the use of a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the Grignard reagent.
Another method involves the hydrogenation of 2-(1-cyclohexenyl)cyclohexanone in the presence of a suitable catalyst such as palladium on carbon. This reaction is performed under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylcyclopentylmethane precursors. This process is carried out in large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of high-purity catalysts and solvents is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylmethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding cyclohexanone and cyclopentanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce cyclohexylmethanol and cyclopentylmethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light or a catalyst.
Major Products Formed
Oxidation: Cyclohexanone and cyclopentanone derivatives.
Reduction: Cyclohexylmethanol and cyclopentylmethanol.
Substitution: Halogenated cyclohexyl and cyclopentyl derivatives.
Scientific Research Applications
(Cyclopentylmethyl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of lipid membranes and their interactions with various compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of (Cyclopentylmethyl)cyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
(Cyclopentylmethyl)cyclohexane can be compared with other cycloalkanes such as:
Cyclohexane: Similar in structure but lacks the cyclopentylmethyl group, making it less complex.
Cyclopentylcyclohexylmethane: Very similar but with slight variations in the positioning of the cyclopentyl and cyclohexyl groups.
Cyclopentyl methyl ether: Contains an ether linkage, making it more polar and reactive in different chemical environments .
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
cyclopentylmethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYWTNBPUYHPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196132 | |
| Record name | (Cyclopentylmethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-89-4 | |
| Record name | (Cyclopentylmethyl)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Cyclopentylmethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


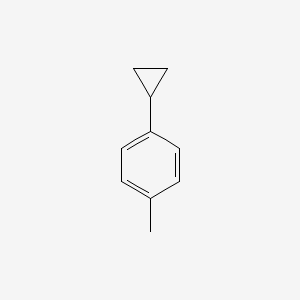
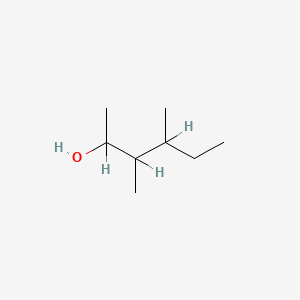
![Bis[(2-hydroxyethyl)ammonium] oxalate](/img/structure/B1615729.png)
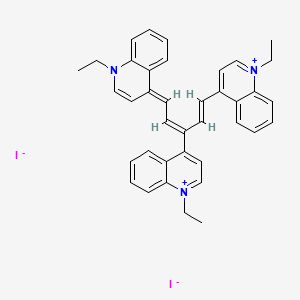
![Disodium 5-(benzoylamino)-4-hydroxy-3-[[2-(2-methylphenoxy)phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B1615731.png)
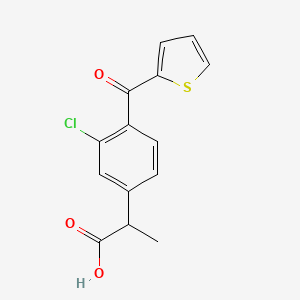
![methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate](/img/structure/B1615736.png)
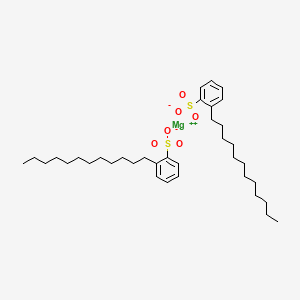


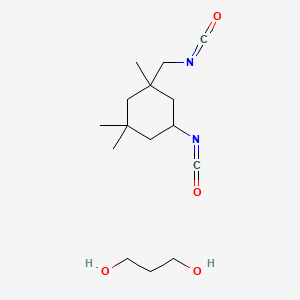
![9,10-Anthracenedione, 1,5-bis[(4-butylphenyl)amino]-](/img/structure/B1615746.png)
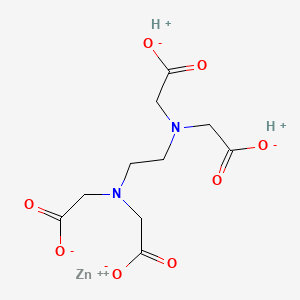
![4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1615749.png)
